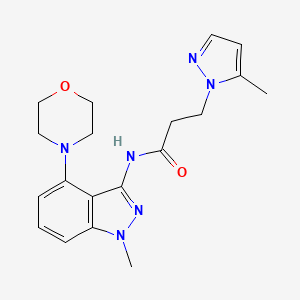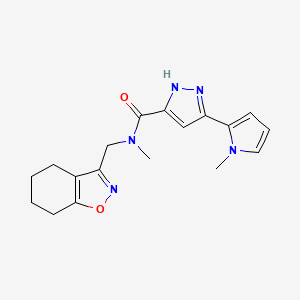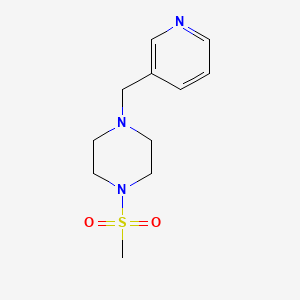![molecular formula C17H23N3O3 B5584975 4-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-1,4-oxazepan-6-ol](/img/structure/B5584975.png)
4-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-1,4-oxazepan-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole-tethered oxazepine compounds, including "4-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-1,4-oxazepan-6-ol," are of significant interest due to their potential applications in various fields, including nonlinear optical (NLO) applications and as intermediates in the synthesis of pharmaceuticals and materials with unique properties. These compounds are synthesized through multi-step reactions involving N-alkylated benzimidazole derivatives.
Synthesis Analysis
The synthesis of benzimidazole-tethered oxazepine compounds involves several steps starting from o-phenylenediamine to yield N-alkylated benzimidazole 2-carboxaldehyde, which is further processed to produce the desired oxazepine hybrids. These reactions typically result in good to excellent yields and involve intermediate steps that allow for the introduction of various functional groups, adjusting the molecular structure to achieve the desired properties (Almansour et al., 2016).
Molecular Structure Analysis
The molecular structure of these compounds has been thoroughly analyzed using X-ray diffraction and DFT studies. These analyses reveal a close agreement between calculated molecular structures and their X-ray structures. The charge distributions, electrophilic and nucleophilic reactivity regions, and frontier molecular orbitals have been studied to understand the compounds' reactivity and stability. The NBO method helps in understanding the charge distributions at different atomic sites, providing insights into the molecular structure's electronic properties (Almansour et al., 2016).
Chemical Reactions and Properties
These compounds undergo various chemical reactions that modify their structure and properties. For instance, reductive splitting and oxidative cyclization are common reactions that lead to the formation of new derivatives with different functional groups. Such modifications significantly impact the chemical properties and potential applications of these compounds (Fryšová et al., 2005).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for the practical application of these compounds. These properties are influenced by the molecular structure, the presence of functional groups, and the degree of molecular symmetry. The crystal packing and molecular interactions, such as π-π stacking and hydrogen bonding, play a significant role in defining the compounds' physical properties (Geiger & Isaac, 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4,5-dimethyl-1H-benzimidazol-2-yl)-1-(6-hydroxy-1,4-oxazepan-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-11-3-4-14-17(12(11)2)19-15(18-14)5-6-16(22)20-7-8-23-10-13(21)9-20/h3-4,13,21H,5-10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVLTHYKDYOPQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)CCC(=O)N3CCOCC(C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-morpholinecarboxamide](/img/structure/B5584895.png)
![N,3,5,7-tetramethyl-N-[2-(1H-pyrazol-4-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B5584901.png)
![N-[(5-methyl-2-thienyl)methyl]-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5584906.png)


![3-amino-N-benzyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5584936.png)

![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)cyclohexanecarboxamide](/img/structure/B5584948.png)
![4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5584949.png)

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[3-(3-fluorophenyl)-5-isoxazolyl]methyl}propanamide](/img/structure/B5584956.png)

![ethyl (2-{[(2,6-dimethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5584969.png)
![N,5-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5584988.png)